Maytansinol butyrate - 66547-09-9

Maytansinol butyrate

Catalog Number: EVT-259210
CAS Number: 66547-09-9
Molecular Formula: C32H43ClN2O9
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maytansinol butyrate, also known as ansamitocin P-3 (AP-3), is a member of the maytansinoid family of natural products, characterized by a complex macrolactam structure. It is produced by the bacterium Actinosynnema pretiosum. [] AP-3 is a potent antitumor agent known for its ability to inhibit cell division, making it a valuable tool in various biological and biochemical studies. [] AP-3 is not to be confused with maytansine, a structurally similar compound of plant origin.

  • Strain Improvement: Mutant strains of Actinosynnema pretiosum have been developed that show significantly enhanced AP-3 production compared to wild-type strains. [, ] These mutant strains are often generated by deleting genes encoding for transcriptional repressors or enzymes involved in the synthesis of competing byproducts. [, ]
  • Metabolic Engineering: Overexpression of key biosynthetic genes has been employed to enhance the production of AP-3 and its precursors. [, ] Genes encoding enzymes involved in the synthesis of the unusual glycolate unit or the precursor 3-amino-5-hydroxybenzoic acid are frequent targets for overexpression. []
  • Optimization of Fermentation Conditions: Statistical methods, like the Plackett-Burman design and Response Surface Methodology, have been used to optimize medium composition and fermentation parameters for improved AP-3 production. [, ] This involves identifying and adjusting the optimal concentrations of key nutrients such as carbon and nitrogen sources. [, ]
  • Precursor Feeding: Supplementation of specific precursors, such as isobutanol, during fermentation has been shown to significantly enhance AP-3 production. [, , ] Isobutanol is incorporated into the isobutyryl moiety of AP-3. []
  • Oxygen Vector Screening: The addition of oxygen vectors, such as soybean oil, has been shown to improve the dissolved oxygen levels during fermentation, leading to increased AP-3 production. [] This approach is based on the understanding that sufficient oxygen supply is crucial for the bacterial metabolism and AP-3 biosynthesis. []
Molecular Structure Analysis
  • Hydroxylation: Microbial conversion of AP-3 can lead to the formation of 15-hydroxyansamitocin P-3. [] The configuration at C15 of the hydroxylated product can vary, leading to two different isomers. []
  • Deacylation: Maytansinol butyrate can be deacylated to yield maytansinol, the parent compound of maytansinoids. [, ] This reaction removes the isobutyryl side chain at the C3 position. [, ]
  • Esterification: Maytansinol can be re-esterified with various carboxylic acids to generate semi-synthetic maytansinoids. [] These analogs have been investigated for their antitumor activity and potential therapeutic applications. []
Mechanism of Action

Maytansinol butyrate exerts its antitumor activity by binding to tubulin, a protein essential for microtubule formation. [, ] Microtubules are crucial for cell division, intracellular transport, and maintenance of cell shape. []

AP-3 binds to the rhizoxin/maytansine binding site on β-tubulin. [] The binding of AP-3 to tubulin prevents the assembly of microtubules, ultimately leading to mitotic arrest and cell death. [, ]

Physical and Chemical Properties Analysis

Maytansinol butyrate is a colorless crystalline compound. [] Its detailed physical and chemical properties, such as melting point, solubility, and spectral characteristics, have not been extensively reported in the provided literature.

Applications
  • Antitumor Agent: AP-3 has been investigated extensively for its antitumor activity against various cancer cell lines, including leukemia, melanoma, and carcinoma. [, , , ]
  • Microtubule Research: The ability of AP-3 to inhibit microtubule assembly makes it a valuable tool in studies investigating microtubule dynamics and function. [, ] It is used to study the role of microtubules in various cellular processes, including mitosis, intracellular transport, and cell morphology. [, ]
  • Development of Antibody-Drug Conjugates: Maytansinol, derived from AP-3, serves as a precursor for the synthesis of maytansinoid derivatives used in antibody-drug conjugates (ADCs). [, ] ADCs are a class of highly potent biopharmaceuticals designed to deliver cytotoxic agents specifically to cancer cells, minimizing off-target effects. [, ]
  • Quorum Sensing Inhibition: Research suggests that AP-3 may have the potential to act as a quorum sensing inhibitor, a strategy for combating bacterial infections by disrupting their communication systems. [] Quorum sensing is a mechanism by which bacteria regulate gene expression in response to population density, controlling the production of virulence factors. []
  • Biosynthetic Studies: AP-3 is used as a model compound in studies investigating the biosynthesis of maytansinoids. [, , ] These studies aim to understand the complex metabolic pathways involved in the production of these potent antitumor agents and identify potential targets for manipulating their biosynthesis. [, , ]
  • Drug Resistance Studies: The development of resistance to AP-3 in cancer cells has been investigated to understand the mechanisms of drug resistance and to develop strategies to overcome it. []
  • Bioassay Development: AP-3 has been used as a standard in the development of bioassays for detecting and quantifying antitumor agents that target microtubules. [] These bioassays can be used in drug discovery and development to screen for novel antitumor compounds. []
Future Directions
  • Novel Drug Delivery Systems: Developing new drug delivery systems, such as nanoparticles or liposomes, to enhance the therapeutic efficacy of AP-3 and reduce its toxicity is an important area for future research. []

Ansamitocin P-3

Compound Description: Ansamitocin P-3 (AP-3) is a potent antitumor agent that belongs to the maytansinoid family. It is a natural product isolated from the bacterium Actinosynnema pretiosum. AP-3 exhibits its antitumor activity by binding to tubulin, a protein crucial for cell division, and disrupting microtubule formation, leading to mitotic arrest and cell death []. AP-3 serves as a vital precursor for the synthesis of maytansine and other maytansinoids, which are frequently employed in the development of antibody-drug conjugates (ADCs) [].

Relevance: Ansamitocin P-3 is a direct precursor to maytansinol butyrate. The chemical conversion of AP-3 to maytansinol, followed by esterification with butyric acid, yields maytansinol butyrate. This structural modification at the C3 position plays a crucial role in determining the biological activity and pharmacological properties of maytansinoids [].

Relevance: Maytansine shares a close structural resemblance to Maytansinol Butyrate, differing only in the ester side chain at the C3 position of the maytansinol core. Both compounds belong to the maytansinoid class and exert their antitumor effects through interactions with tubulin []. The variations in their side chains can influence their potency, pharmacokinetic properties, and overall therapeutic index.

Maytansinol

Compound Description: Maytansinol is a crucial intermediate in the synthesis of many maytansinoids, including maytansine and maytansinol butyrate. It lacks the ester side chain at the C3 position, which is characteristic of other maytansinoids []. While maytansinol itself does not possess significant antitumor activity, its structure serves as a scaffold for generating a diverse array of maytansinoid derivatives with tailored pharmacological profiles.

Relevance: Maytansinol is the direct precursor to maytansinol butyrate. Esterification of maytansinol with butyric acid yields maytansinol butyrate. This structural modification significantly impacts the compound's biological activity and pharmacological properties compared to maytansinol [].

Rhizoxin

Compound Description: Rhizoxin is a potent antitumor agent originally isolated from the fungus Rhizopus chinensis. It shares a similar mechanism of action with maytansinoids, inhibiting microtubule assembly by binding to tubulin at the vinblastine binding site []. Rhizoxin has demonstrated potent cytotoxicity against various cancer cell lines and has been investigated for its potential as an anticancer agent.

Relevance: Rhizoxin, like Maytansinol Butyrate, targets tubulin and disrupts microtubule formation, ultimately leading to cell cycle arrest and apoptosis []. Although structurally distinct from maytansinoids, rhizoxin's shared mechanism of action highlights the significance of tubulin as a target for anticancer therapies.

20-Demethoxyansamitocin P-3

Compound Description: 20-Demethoxyansamitocin P-3 is a derivative of ansamitocin P-3 that lacks a methoxy group at the C20 position. This modification can influence its interaction with tubulin and affect its antitumor activity [].

Relevance: The structural similarity between 20-Demethoxyansamitocin P-3 and Maytansinol Butyrate, both belonging to the maytansinoid class, suggests potential similarities in their binding affinities and interactions with tubulin []. Understanding the impact of specific structural modifications on biological activity is crucial for the development of more potent and selective maytansinoid-based anticancer agents.

N-Demethylansamitocin P-3

Compound Description: N-Demethylansamitocin P-3 is a derivative of ansamitocin P-3 lacking a methyl group on the nitrogen atom at the C18 position. This structural modification can alter its binding affinity for tubulin and impact its antitumor activity [].

Relevance: The structural variations between N-Demethylansamitocin P-3 and Maytansinol Butyrate, specifically the modifications at the C3 and C18 positions, can influence their binding interactions with tubulin and their overall pharmacological profiles [, ]. These subtle structural differences highlight the importance of understanding structure-activity relationships in maytansinoids to optimize their therapeutic potential.

15-Hydroxyansamitocin P-3 (Deacetylmaytanbutacine)

Compound Description: 15-Hydroxyansamitocin P-3, also known as deacetylmaytanbutacine, is a derivative of ansamitocin P-3 hydroxylated at the C15 position []. This structural modification can influence its interaction with tubulin and may impact its antitumor activity.

15-epi-15-Hydroxyansamitocin P-3

Compound Description: This compound is a stereoisomer of 15-Hydroxyansamitocin P-3, differing in the spatial arrangement of the hydroxyl group at the C15 position []. This change in stereochemistry can impact its binding affinity and selectivity towards tubulin, potentially leading to differences in its biological activity.

Relevance: Comparing the activities of 15-epi-15-Hydroxyansamitocin P-3 and Maytansinol Butyrate could provide valuable insights into the stereochemical requirements for optimal binding to tubulin and antitumor activity [, ]. Understanding the structure-activity relationships governing these interactions is crucial for designing more potent and selective maytansinoid-based anticancer agents.

Ansamitocin P-4

Compound Description: Ansamitocin P-4 is another potent antitumor agent that belongs to the maytansinoid family, isolated alongside ansamitocin P-3 from Actinosynnema pretiosum []. It exhibits a mechanism of action similar to ansamitocin P-3, targeting tubulin and disrupting microtubule formation.

Relevance: Ansamitocin P-4 and Maytansinol Butyrate share a close structural resemblance, differing only in the ester side chain at the C3 position of the maytansinol core [, ]. Both compounds belong to the maytansinoid class and exert their antitumor effects through interactions with tubulin.

3-O-Carbamoylmaytansinol (CAM)

Compound Description: 3-O-Carbamoylmaytansinol (CAM) is a newly designed and generated maytansinoid with significantly lower self-toxicity to Actinosynnema pretiosum compared to AP-3 []. The 3-O-carbamoyl group of CAM can be chemically removed to produce maytansinol, making it a promising alternative to AP-3 in the development of antibody-drug conjugates (ADCs).

Relevance: CAM presents a potentially less toxic alternative to AP-3 as a starting material for the synthesis of maytansinoids, including Maytansinol Butyrate []. The ability to chemically cleave the 3-O-carbamoyl group from CAM offers a route to generate maytansinol, which can then be further derivatized to yield Maytansinol Butyrate.

20-O-demethyl-19-dechloro-N-demethyl-4,5-desepoxy-CAM

Compound Description: This compound is a shunt product identified during the production of 3-O-Carbamoylmaytansinol (CAM) [].

Relevance: While not directly related to Maytansinol Butyrate in terms of structure or activity, this compound provides insights into the biosynthetic pathways and potential byproducts associated with CAM production, which could indirectly impact the production of Maytansinol Butyrate if CAM emerges as a preferred starting material [].

20-O-demethyl-N-demethyl-4,5-desepoxy-CAM

Compound Description: Similar to the previous compound, this is another shunt product identified during the production of 3-O-Carbamoylmaytansinol (CAM) [].

Relevance: Like the previous compound, this shunt product offers insights into the complexities of CAM biosynthesis, which could have implications for the production of Maytansinol Butyrate if CAM replaces AP-3 as the primary starting material for maytansinoid synthesis [].

Dan-PDM-3 (20-demethoxy-20-[3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]propyl]maytansinol 3-isobutyrate)

Compound Description: Dan-PDM-3 is a fluorescent probe designed to study the binding site of maytansine and rhizoxin on tubulin []. It consists of a maytansinoid moiety linked to a fluorescent dansyl group.

Relevance: While not directly related to Maytansinol Butyrate in terms of structure or activity, Dan-PDM-3 provides a valuable tool for studying the interactions of maytansinoids, including Maytansinol Butyrate, with tubulin, enhancing our understanding of their mechanism of action [].

DABMI (20-demethoxy-20-[(p-azidobenzoyl)oxy]maytansinol 3-isobutyrate)

Compound Description: DABMI is a photoaffinity labeling reagent designed to study the binding site of maytansine and rhizoxin on tubulin []. It is structurally similar to Dan-PDM-3 but contains a photoreactive azide group instead of the dansyl moiety.

Relevance: Like Dan-PDM-3, DABMI serves as a valuable tool for studying the interactions of maytansinoids, including Maytansinol Butyrate, with tubulin, aiding in the identification and characterization of their binding sites [].

Macbecin I

Compound Description: Macbecin I is a benzenoid ansamycin antibiotic that exhibits marked antitumor activity against various murine tumors []. It induces karyorrhexis and cytolysis in tumor cells.

Relevance: While structurally distinct from Maytansinol Butyrate, Macbecin I belongs to the same broader class of ansamycin antibiotics and shares a similar mechanism of action, targeting tubulin and disrupting microtubule dynamics [].

Properties

CAS Number

66547-09-9

Product Name

Maytansinol butyrate

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate

Molecular Formula

C32H43ClN2O9

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)/b12-9+,18-11+/t19-,23+,24-,25+,29+,31+,32+/m1/s1

InChI Key

OPQNCARIZFLNLF-JBHFWYGFSA-N

SMILES

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

NSC292222; NSC 292222; NSC-292222; Ansamitocin P-3; Maytansinol isobutyrate, Maytansinoid AP-3.

Canonical SMILES

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.